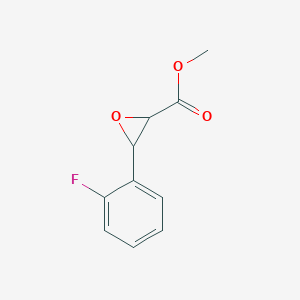

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-fluorophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWUXFWWSPNMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate typically involves the reaction of 2-fluorophenylacetic acid with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the oxirane ring.

Major Products Formed

Oxidation: Fluorophenylacetic acid derivatives.

Reduction: Fluorophenyl diols.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive epoxide ring can undergo various nucleophilic substitution reactions, allowing for the formation of a range of derivatives. This makes it particularly useful in the development of new synthetic pathways in organic chemistry.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development due to its biological activity. The reactivity of the epoxide ring allows it to interact with biological macromolecules such as proteins and enzymes, potentially leading to the development of enzyme inhibitors or other therapeutic agents.

- Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro, making it a candidate for further investigation in cancer therapy.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for optimized reaction conditions when used in continuous flow reactors, enhancing yields and purity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Mechanism of Action

The mechanism of action of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various biological targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Findings :

Key Findings :

- Substituents influence reaction thermodynamics. Bulky or electron-rich groups (e.g., tert-butyl, benzyloxy) can lead to exothermic pathways, while electron-withdrawing groups may require energy-intensive conditions .

Physical Properties

Table 3: Physical Characteristics

Key Findings :

- Fluorine’s smaller size and electronegativity may reduce boiling points compared to methoxy analogs, but direct data for the 2-fluoro derivative is lacking .

- Methoxy-substituted compounds exhibit higher densities due to increased molecular packing efficiency .

Notes

- Related compounds, such as Thiophene fentanyl hydrochloride, have unstudied toxicological profiles, underscoring the need for caution .

- Synthesis Challenges : High activation energies are common in epoxide syntheses, requiring optimized conditions (e.g., temperature, catalysts) .

- Research Gaps : Physical property data (e.g., melting points, solubility) for the 2-fluoro derivative remain sparse, necessitating further experimental characterization.

Biological Activity

Methyl 3-(2-fluorophenyl)oxirane-2-carboxylate, an organic compound characterized by its oxirane (epoxide) structure and a fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

The presence of the oxirane ring contributes to its reactivity, particularly towards nucleophiles, which is a common feature of epoxide compounds. The fluorine atom on the phenyl ring may enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves methods such as asymmetric epoxidation or ring-opening reactions. The synthesis can be optimized using various catalysts and reaction conditions to improve yield and purity. For instance, visible-light-mediated reactions have shown promise in facilitating the formation of similar epoxide structures under mild conditions.

The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The epoxide group can undergo nucleophilic attack, leading to covalent modifications that may alter the function of target biomolecules. This property positions it as a candidate for further investigation in drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar oxirane structures exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For example, studies on related epoxides have demonstrated their effectiveness in disrupting cellular signaling pathways critical for tumor growth .

- Enzyme Inhibition : this compound may act as an inhibitor for various enzymes. For instance, structural activity relationship (SAR) studies have shown that fluorinated compounds often display enhanced binding affinity to enzyme active sites compared to their non-fluorinated counterparts .

- Antimicrobial Properties : Preliminary studies suggest that similar oxirane derivatives possess antimicrobial activity against a range of pathogens. This potential could be explored further for applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Structure | Methoxy group enhances solubility |

| Methyl 3-(4-fluorophenyl)oxirane-2-carboxylate | Structure | Increased lipophilicity due to fluorine |

| Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate | Structure | Hydroxy group may influence receptor binding |

This table illustrates how variations in substituent groups can significantly impact biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via epoxidation of α,β-unsaturated esters or nucleophilic ring-opening followed by re-epoxidation. Quantum-chemical calculations (e.g., AM1 method) are critical for predicting reaction thermodynamics and activation barriers. For example, analogous compounds like methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate require controlled temperature and pH to favor endo/exothermic pathways . Optimization may involve adjusting solvent polarity and catalytic systems to enhance stereoselectivity, as seen in related aryl-substituted epoxides .

Q. How is the stereochemistry of the epoxide ring confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX is the gold standard for determining absolute configuration . For preliminary analysis, and NMR can identify diastereotopic protons and coupling constants (-values) characteristic of trans/cis epoxide stereochemistry. Comparative studies with structurally resolved analogs (e.g., methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate) provide reference data .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : NMR identifies fluorine substituent effects on chemical shifts, while NMR reveals splitting patterns from adjacent protons.

- IR : Stretching frequencies for the ester carbonyl (~1740 cm) and epoxide ring (~1250 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFO requires m/z 226.0583). These methods align with protocols for methoxy-substituted analogs .

Advanced Research Questions

Q. How do computational models predict the reactivity and stability of this compound?

- Methodology : Semi-empirical (AM1) or density functional theory (DFT) calculations evaluate transition states, activation energies, and thermodynamic stability. For example, studies on methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate revealed endothermicity () and high activation barriers, necessitating catalyst screening . Fluorine’s electron-withdrawing effects can be modeled to predict regioselectivity in nucleophilic ring-opening reactions.

Q. What role does the fluorine substituent play in modulating epoxide reactivity compared to methoxy or phenyl analogs?

- Methodology : Comparative kinetic studies and Hammett analyses quantify electronic effects. Fluorine’s -I effect increases electrophilicity of the epoxide ring, accelerating nucleophilic attacks (e.g., with amines or thiols) compared to methoxy-substituted derivatives. Steric contributions are assessed via X-ray crystallography or molecular docking simulations .

Q. How can contradictions in reaction yields or stereochemical outcomes be resolved?

- Methodology : Systematic screening of reaction parameters (e.g., solvent, catalyst loading) combined with in-situ monitoring (e.g., FTIR, HPLC) identifies optimal conditions. For example, conflicting reports on stereoselectivity in methyl 3-phenyloxirane-2-carboxylate synthesis were resolved by isolating intermediates and analyzing by chiral GC-MS . Contradictions may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms), which mechanistic probes (radical traps, isotopic labeling) can clarify.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.